molecular formula C22H18N4O6S B2362036 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide CAS No. 1172321-00-4

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-nitrobenzenesulfonamide

Cat. No. B2362036
CAS RN: 1172321-00-4
M. Wt: 466.47
InChI Key: MXIUAMVPGQLLAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of anthranilic acid derivatives with isocyanates or isothiocyanates to form the quinazolinone core . The 4-methoxyphenyl group could potentially be introduced via a substitution reaction.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the quinazolinone core, with the 4-methoxyphenyl group and the nitrobenzenesulfonamide group attached at specific positions . The exact structure would depend on the specific synthetic route used.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group and the sulfonamide group, both of which are electron-withdrawing and could potentially make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the quinazolinone core, the 4-methoxyphenyl group, and the nitrobenzenesulfonamide group . These groups could potentially influence the compound’s solubility, stability, and reactivity.

Scientific Research Applications

Pharmacological and Structure–Activity Relationship Studies

A study by Rahman et al. (2014) investigated the pharmacological properties of a series of N-substituted benzene sulfonamide derivatives, including a compound closely related to the one . This research explored their potential as diuretic and antihypertensive agents. The study demonstrated significant pharmacological activities in this class of compounds, highlighting their potential in medical research (Rahman et al., 2014).

Antioxidant Additives in Lubricating Oils

Habib et al. (2014) researched quinazolinone derivatives as antioxidant additives for lubricating oils. These compounds, including similar structures to the one you're interested in, showed high antioxidant activity, suggesting their application in industrial contexts (Habib et al., 2014).

Synthesis and Characterization

Hayun et al. (2012) focused on the synthesis of quinazolinone derivatives and provided detailed structural characterizations. These compounds, closely related to the one specified, have applications in various chemical research areas, including the development of new pharmaceuticals (Hayun et al., 2012).

Spectroscopic Study of Analogues

Kimber et al. (2003) conducted a spectroscopic study on quinazolinone derivatives, investigating their fluorescence in the presence of Zn(II). This research opens avenues for using these compounds in bioimaging and analytical chemistry (Kimber et al., 2003).

Cytotoxic Activity in Cancer Research

Chinh et al. (2021) synthesized N-alkyl-plinabulin derivatives with quinazoline moieties to test their cytotoxicity against various cancer cell lines. This study illustrates the potential of such compounds in developing novel cancer therapies (Chinh et al., 2021).

Antimicrobial Studies

Several studies have explored the antimicrobial properties of quinazolinone derivatives. For instance, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, showing significant antimicrobial activity (Chai et al., 2017). Similarly, Vanparia et al. (2010) synthesized and studied the antimicrobial activity of 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives, finding them to be effective against various bacterial and fungal strains (Vanparia et al., 2010).

Future Directions

The study and development of quinazolinone derivatives is a promising area of research in medicinal chemistry. Future work could involve the synthesis and testing of this compound and similar compounds to explore their potential biological activities .

properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c1-14-23-21-12-3-15(24-33(30,31)19-10-6-17(7-11-19)26(28)29)13-20(21)22(27)25(14)16-4-8-18(32-2)9-5-16/h3-13,24H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIUAMVPGQLLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N1C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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